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Compound of Interest

Compound Name: 2,3-Epoxy-2-methylbutane

Cat. No.: B1217178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Epoxy-2-methylbutane, a valuable epoxide intermediate in organic synthesis. The following

sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), providing researchers with the essential data for

identification, characterization, and quality control.

Spectroscopic Data Summary
The key spectroscopic data for 2,3-Epoxy-2-methylbutane are summarized in the tables

below, offering a quick reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Signal
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1 ~2.7 - 2.9 Quartet (q) ~5.5 -CH-

2 ~1.2 - 1.4 Singlet (s) - -C(CH₃)₂-

3 ~1.1 - 1.3 Doublet (d) ~5.5 -CH(CH₃)
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¹³C NMR (Carbon-13 NMR) Data

Signal Chemical Shift (δ, ppm) Assignment

1 ~65 - 68 -C(CH₃)₂-

2 ~60 - 63 -CH-

3 ~20 - 23 -C(CH₃)₂-

4 ~15 - 18 -CH(CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Epoxy-2-methylbutane exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2970 - 3000 Strong C-H stretch (alkane)

~1250 Strong
C-O stretch (epoxide,

asymmetric)

~900 Strong
C-O stretch (epoxide,

symmetric ring deformation)

~850 Medium
C-O stretch (epoxide, ring

breathing)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,3-Epoxy-2-methylbutane shows a characteristic

fragmentation pattern.
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m/z Relative Intensity (%) Assignment

86 Moderate [M]⁺ (Molecular Ion)

71 High [M - CH₃]⁺

58 High
[M - C₂H₄]⁺ (McLafferty

rearrangement)

43 Very High (Base Peak) [C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols
The following sections outline generalized experimental protocols for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2,3-Epoxy-2-methylbutane.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 300 MHz or higher NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.
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Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Instrument: 75 MHz or higher NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-100 ppm.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat 2,3-Epoxy-2-methylbutane onto the center of a clean, dry

salt plate (e.g., NaCl or KBr).[4]

Carefully place a second salt plate on top, spreading the liquid into a thin film.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly

onto the ATR crystal.[5][6]

Data Acquisition:

Instrument: FTIR spectrometer.

Mode: Transmittance or ATR.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: A background spectrum of the clean, empty sample holder (or clean ATR

crystal) should be collected prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Prepare a dilute solution of 2,3-Epoxy-2-methylbutane in a volatile solvent (e.g., methanol

or dichloromethane).

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for

separation and purification.

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.[7][8]

Data Acquisition:

Instrument: GC-Mass Spectrometer.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-150.

Ionization Mode: Electron Ionization (EI).

Visualization of Spectroscopic Workflow and Data
Relationships
The following diagrams illustrate the workflow for spectroscopic analysis and the relationship

between the different spectroscopic techniques and the structural information they provide for

2,3-Epoxy-2-methylbutane.
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A generalized workflow for the spectroscopic analysis of 2,3-Epoxy-2-methylbutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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